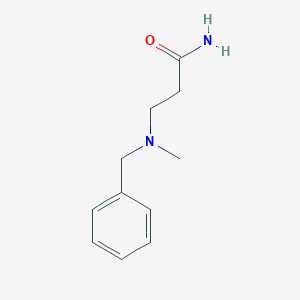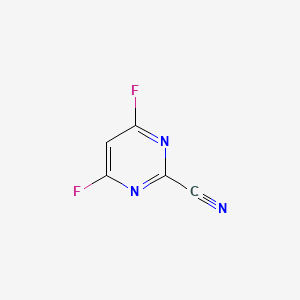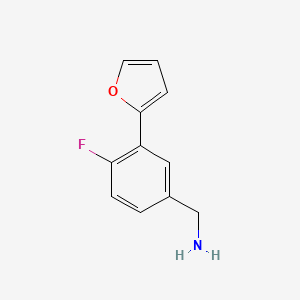
(4-Fluoro-3-(furan-2-yl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-3-(furan-2-yl)phenyl)methanamine is an organic compound that features both a fluorinated aromatic ring and a furan ring This compound is of interest due to its unique structural properties, which combine the electron-withdrawing effects of fluorine with the aromatic stability of the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(furan-2-yl)phenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Bromination: The starting material, 4-fluoro-3-methylphenol, undergoes bromination to introduce a bromine atom at the methyl position.
O-Alkylation: The brominated intermediate is then subjected to O-alkylation to form a furan ring.
Cyclization: The intermediate undergoes cyclization to form the furan ring structure.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-3-(furan-2-yl)phenyl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium catalysts is a typical method for reduction.
Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Various amine derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
Aplicaciones Científicas De Investigación
(4-Fluoro-3-(furan-2-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-3-(furan-2-yl)phenyl)methanamine involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition or activation of specific enzymes and pathways, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Fluoro-phenyl)-3-furan-2-yl-propionic acid
- N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine
Uniqueness
(4-Fluoro-3-(furan-2-yl)phenyl)methanamine is unique due to the combination of a fluorinated aromatic ring and a furan ring. This structural feature imparts distinct electronic properties, making it more reactive and versatile in various chemical reactions compared to its analogs.
Propiedades
Fórmula molecular |
C11H10FNO |
|---|---|
Peso molecular |
191.20 g/mol |
Nombre IUPAC |
[4-fluoro-3-(furan-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H10FNO/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-6H,7,13H2 |
Clave InChI |
ZDCQTSCVEZXUFF-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=C(C=CC(=C2)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



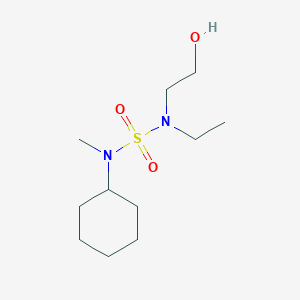
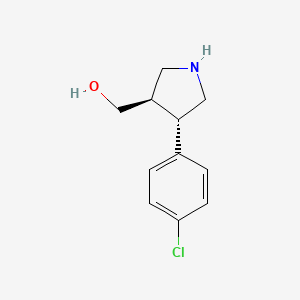
![3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14887533.png)
![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)
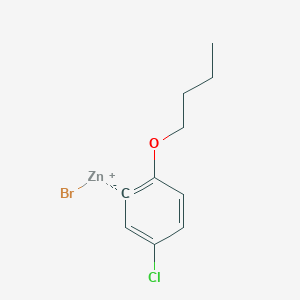
![Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14887549.png)

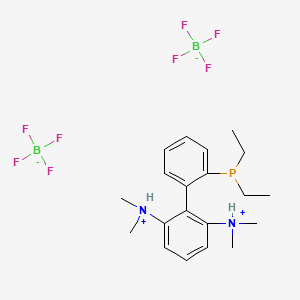
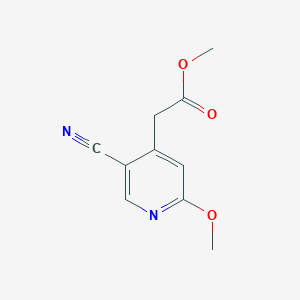
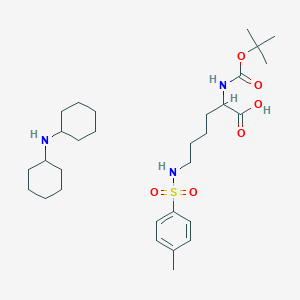
![6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14887577.png)
